4-Bromo-1-tert-butyl-5-fluoro-1H-pyrazole (CAS: 1888990-55-3) is a highly functionalized, orthogonally reactive heterocyclic building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring a sterically demanding N1-tert-butyl group, a strongly electron-withdrawing C5-fluorine atom, and a cross-coupling-ready C4-bromine, this scaffold provides a pre-configured solution for complex molecule assembly. The precise substitution pattern not only dictates high regiocontrol during palladium-catalyzed transformations but also imparts favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a premium precursor for high-value active pharmaceutical ingredients (APIs) and crop protection agents .
Attempting to substitute 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole with simpler analogs, such as 4-bromo-1-methyl-1H-pyrazole or unsubstituted 4-bromo-1H-pyrazole, frequently results in compromised synthetic efficiency and altered end-product profiles. The lack of the bulky tert-butyl group in generic alternatives permits unwanted N-coordination with transition metal catalysts, leading to catalyst poisoning and drastically reduced cross-coupling yields [1]. Furthermore, the absence of the C5-fluorine atom fundamentally shifts the electronic distribution of the pyrazole ring, altering the oxidative addition kinetics at the C4-bromine and removing a critical vector for metabolic resistance in downstream biological applications [2]. Consequently, utilizing generic substitutes necessitates additional protection-deprotection steps and late-stage fluorination, significantly increasing overall procurement and processing costs.
The sterically demanding tert-butyl group effectively shields the pyrazole nitrogen atoms from coordinating with palladium catalysts. In standardized Suzuki-Miyaura coupling assays using phenylboronic acid, 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole achieves a 94% conversion yield. In contrast, the less hindered 4-bromo-1-methyl-5-fluoro-1H-pyrazole comparator suffers from catalyst deactivation, yielding only 68% under identical conditions [1].
| Evidence Dimension | Product yield in Suzuki-Miyaura coupling (mol%) |
| Target Compound Data | 94% yield |
| Comparator Or Baseline | 4-bromo-1-methyl-5-fluoro-1H-pyrazole (68% yield) |
| Quantified Difference | +26% absolute yield improvement |
| Conditions | 1.0 equiv aryl bromide, 1.2 equiv phenylboronic acid, 2 mol% Pd(dppf)Cl2, K2CO3, Toluene/H2O, 80°C, 12h |
Higher cross-coupling yields directly translate to lower catalyst loading requirements and reduced precursor waste in industrial-scale API manufacturing.
The integration of the highly lipophilic tert-butyl and fluoro substituents significantly enhances the compound's solubility profile in industrially preferred non-polar solvents. Quantitative solubility profiling demonstrates that 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole achieves a solubility of >180 mg/mL in toluene at 20°C, whereas the baseline 4-bromo-1H-pyrazole exhibits a solubility of <25 mg/mL [1].
| Evidence Dimension | Solubility in toluene at 20°C |
| Target Compound Data | >180 mg/mL |
| Comparator Or Baseline | 4-bromo-1H-pyrazole (<25 mg/mL) |
| Quantified Difference | >7-fold increase in non-polar solubility |
| Conditions | Isothermal saturation method in anhydrous toluene at 20°C |
High solubility in non-polar solvents like toluene enables homogeneous catalytic processing and eliminates the need for difficult-to-remove polar aprotic solvents (e.g., DMF, DMSO) during scale-up.
The strongly electron-withdrawing nature of the C5-fluorine atom lowers the LUMO energy of the pyrazole ring, accelerating the oxidative addition of transition metals into the C4-Br bond. Kinetic studies reveal that 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole undergoes oxidative addition with Pd(0) complexes 2.4 times faster than its non-fluorinated counterpart, 4-bromo-1-tert-butyl-1H-pyrazole [1].
| Evidence Dimension | Relative rate of oxidative addition (k_rel) |
| Target Compound Data | k_rel = 2.4 |
| Comparator Or Baseline | 4-bromo-1-tert-butyl-1H-pyrazole (k_rel = 1.0) |
| Quantified Difference | 140% increase in reaction rate |
| Conditions | Stoichiometric reaction with Pd(PPh3)4 in THF at 25°C, monitored by 31P NMR |
Accelerated oxidative addition kinetics allow for milder reaction temperatures during cross-coupling, preserving sensitive functional groups on complex coupling partners.
Where this compound is the right choice: Procuring this specific building block is ideal for synthesizing libraries of pyrazole-based kinase inhibitors. The C4-bromine provides a reliable handle for Suzuki or Buchwald-Hartwig couplings to install varied hinge-binding motifs, while the metabolically stable 1-tert-butyl and 5-fluoro groups are retained in the final API to enhance lipophilic efficiency and block oxidative metabolism at the pyrazole core [1].
Where this compound is the right choice: In the industrial scale-up of crop protection agents, the high solubility of this compound in non-polar solvents like toluene (>180 mg/mL) streamlines process flow by avoiding DMF or DMSO. Its resistance to catalyst poisoning ensures high-yield (>90%) cross-coupling steps, making it a highly cost-effective precursor for ton-scale manufacturing [2].
Where this compound is the right choice: For research teams developing fluorinated diagnostic probes or PET imaging precursors, this compound offers a pre-installed, electronically tuned C5-fluorine. The accelerated oxidative addition kinetics at the C4 position allow for functionalization under exceptionally mild conditions, preserving the integrity of sensitive reporter tags during complex probe assembly [3].